molecular formula C26H24N4O3S B2922186 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226433-15-3

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2922186
CAS No.: 1226433-15-3
M. Wt: 472.56
InChI Key: FQRMAIKGKAQZGC-UHFFFAOYSA-N
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Description

1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H24N4O3S and its molecular weight is 472.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization :

  • A study by Maftei et al. (2013) on the synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs shows the creation of compounds with potential antitumor activity. The structural confirmation of these compounds, including their synthesis routes, provides a foundation for further exploration of their biological applications (Maftei et al., 2013).

Biological Activities :

  • El-Gazzar et al. (2006) discussed the synthesis of thieno[2,3-d]pyrimidine compounds with high biological activities, including inhibitors of adenosine kinase and anticancer activities. This highlights the therapeutic potential of such compounds in medical research and drug development (El-Gazzar et al., 2006).
  • Antioxidant activity of 1,3,4-oxadiazole tagged thieno[2,3-d]pyrimidine derivatives was explored by Kotaiah et al. (2012), indicating that electron-donating substituents enhance activity. This suggests their potential utility in combating oxidative stress-related diseases (Kotaiah et al., 2012).
  • Vlasov et al. (2015) developed a method for synthesizing 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, showing antimicrobial activity. The study provides insight into the antimicrobial potential of such compounds, particularly against strains of Staphylococcus aureus and Escherichia coli (Vlasov et al., 2015).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione derivative, which is synthesized via a multi-step reaction sequence. The second intermediate is the 1,2,4-oxadiazole derivative, which is synthesized separately. The two intermediates are then coupled using a suitable coupling agent to form the final product.", "Starting Materials": [ "2-Amino-4-methylthiophene-3-carboxylic acid", "o-Toluidine", "tert-Butyl 4-bromobenzoate", "Thionyl chloride", "Hydrochloric acid", "Sodium nitrite", "Copper(I) bromide", "Sodium azide", "Sodium hydride", "4-(tert-Butyl)phenylhydrazine", "Acetic anhydride", "Triethylamine", "Ethyl chloroformate", "Sodium bicarbonate", "2-Amino-5-methyl-1,3,4-oxadiazole", "Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate" ], "Reaction": [ "Synthesis of 2-amino-4-methylthiophene-3-carboxylic acid", "Synthesis of tert-butyl 4-(2-amino-4-methylthiophen-3-yl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylate", "Synthesis of 4-(tert-butyl)phenylhydrazine", "Synthesis of 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid", "Synthesis of 1-((3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" ] }

CAS No.

1226433-15-3

Molecular Formula

C26H24N4O3S

Molecular Weight

472.56

IUPAC Name

1-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C26H24N4O3S/c1-16-7-5-6-8-19(16)30-24(31)22-20(13-14-34-22)29(25(30)32)15-21-27-23(28-33-21)17-9-11-18(12-10-17)26(2,3)4/h5-14H,15H2,1-4H3

InChI Key

FQRMAIKGKAQZGC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(C)(C)C

solubility

not available

Origin of Product

United States

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